Synthesis of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
Synthesis of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one
An In-Depth Technical Guide to the
Introduction: The Quinolin-4-one Scaffold and Its Significance
The quinolin-4-one moiety is a privileged heterocyclic scaffold renowned for its prevalence in a vast array of biologically active compounds, including natural products, medicinal agents, and agrochemicals.[1] Its rigid, planar structure and capacity for extensive functionalization make it an ideal framework for molecular design in drug discovery. Derivatives of quinolin-4-one have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1]
The target molecule, 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one, incorporates several key functionalities that are of significant interest to medicinal chemists. The amino group at the 6-position can serve as a crucial hydrogen bond donor/acceptor or as a synthetic handle for further derivatization. The bromine atom at the 3-position provides a site for cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). Finally, the N-methyl group can enhance metabolic stability and modulate the molecule's physicochemical properties.
This guide provides a comprehensive, four-step synthetic route to this valuable building block, designed for researchers, scientists, and drug development professionals. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, strategic considerations, and practical insights to ensure a successful and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one is accomplished through a logical and efficient four-step sequence. The strategy involves the initial construction of a substituted quinolin-4-one core, followed by sequential functionalization. A nitro group is employed as a masked precursor to the final amino group, a common and effective strategy that prevents unwanted side reactions during the preceding bromination step.
The complete synthetic workflow is outlined below:
Figure 1: Overall Synthetic Workflow. A four-step pathway from 4-nitroaniline to the target compound.
Part 1: Synthesis of 6-Nitro-1,4-dihydroquinolin-4-one
Principle: The Gould-Jacobs Reaction
The foundational step in this synthesis is the construction of the quinolin-4-one ring system via the Gould-Jacobs reaction.[2] This classic method involves two key transformations:
-
Condensation: An aniline derivative (in this case, 4-nitroaniline) reacts with an alkoxymethylenemalonate derivative, typically diethyl (ethoxymethylene)malonate (DEEM), via a nucleophilic substitution to form a vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether. This induces an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization), followed by the elimination of ethanol to yield the quinolin-4-one core.
Using 4-nitroaniline as the starting material ensures the nitro group is correctly positioned at the C-6 position of the resulting quinolinone ring.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.8 g | 100 |
| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | 22.7 g (20.6 mL) | 105 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 250 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
Condensation:
-
In a 500 mL round-bottom flask, combine 4-nitroaniline (13.8 g, 100 mmol) and diethyl (ethoxymethylene)malonate (22.7 g, 105 mmol).
-
Heat the mixture with stirring in an oil bath at 120-130 °C for 2 hours. The mixture will become a homogenous, dark-red oil.
-
Allow the reaction to cool to approximately 60-70 °C. The product, diethyl 2-(((4-nitrophenyl)amino)methylene)malonate, will begin to solidify upon cooling.
-
Add ethanol (~50 mL) to the warm mixture and stir to break up the solid mass. Cool the slurry in an ice bath for 30 minutes.
-
Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with hexane (2 x 30 mL).
-
Dry the intermediate in a vacuum oven. The typical yield is 85-95%.
-
-
Thermal Cyclization:
-
Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and ensure the apparatus is securely clamped.
-
In a separate 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, preheat diphenyl ether (250 mL) to 250-255 °C.
-
Add the dried intermediate from the previous step to the hot diphenyl ether in small portions over 15-20 minutes, ensuring the temperature does not drop below 245 °C.
-
Maintain the reaction temperature at 250 °C with vigorous stirring for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate as a tan or brown solid.
-
Add hexane (~200 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid by vacuum filtration. Wash thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether.
-
Dry the solid under vacuum to yield 6-nitro-1,4-dihydroquinolin-4-one. The typical yield for this step is 70-85%.
-
Expert Insights
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Causality: The use of a high-boiling, inert solvent like diphenyl ether is critical for reaching the high temperature required for the electrocyclization without decomposition of the starting materials.
-
Trustworthiness: Monitoring the initial condensation by TLC (Thin Layer Chromatography) can ensure the complete consumption of 4-nitroaniline. For the cyclization, the reaction is typically driven to completion by time and temperature. The insolubility of the product in the diphenyl ether/hexane mixture provides a straightforward and efficient purification.
Part 2: N-Methylation of 6-Nitro-1,4-dihydroquinolin-4-one
Principle: Williamson Ether Synthesis Analogue
This step involves the methylation of the nitrogen atom at the 1-position. The quinolin-4-one nitrogen is part of an amide-like system and can be deprotonated by a suitable base to form a nucleophilic anion. This anion then reacts with a methylating agent, such as methyl iodide, in an S_N2 reaction to form the N-methylated product.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 6-Nitro-1,4-dihydroquinolin-4-one | C₉H₆N₂O₃ | 190.16 | 9.5 g | 50 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 10.4 g | 75 |
| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 7.8 g (3.4 mL) | 55 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 6-nitro-1,4-dihydroquinolin-4-one (9.5 g, 50 mmol) and anhydrous potassium carbonate (10.4 g, 75 mmol).
-
Add anhydrous DMF (100 mL) to the flask.
-
Stir the suspension at room temperature for 20-30 minutes to facilitate partial deprotonation.
-
Add methyl iodide (3.4 mL, 55 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours. Gentle heating (40-50 °C) can accelerate the conversion if needed.[3]
-
Once the reaction is complete, pour the mixture into ice-cold water (400 mL) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry under vacuum to obtain 1-methyl-6-nitro-1,4-dihydroquinolin-4-one as a pale yellow or off-white solid.[3] The typical yield is 90-98%.
Expert Insights
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Reagent Choice: Potassium carbonate is a sufficiently strong base for this deprotonation and is easier and safer to handle than alternatives like sodium hydride (NaH). Methyl iodide is a highly effective methylating agent.
-
Self-Validation: The progress of the reaction can be easily tracked by TLC, as the N-methylated product is significantly less polar than the starting material. The precipitation workup provides a simple and effective method for isolating the pure product, as the inorganic salts and DMF are soluble in water.
Part 3: Bromination of 1-Methyl-6-nitro-1,4-dihydroquinolin-4-one
Principle: Electrophilic Aromatic Substitution
The C-3 position of the quinolin-4-one ring is electron-rich due to the influence of the nitrogen atom and the enone system, making it susceptible to electrophilic attack. This step uses an electrophilic bromine source, such as N-bromosuccinimide (NBS), to regioselectively install a bromine atom at this position.[4] The presence of the electron-withdrawing nitro group at C-6 deactivates the benzene ring portion, further ensuring that bromination occurs selectively on the pyridinone ring.
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 1-Methyl-6-nitro-1,4-dihydroquinolin-4-one | C₁₀H₈N₂O₃ | 204.18 | 8.17 g | 40 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 7.83 g | 44 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 120 mL | - |
Procedure:
-
In a 250 mL flask, suspend 1-methyl-6-nitro-1,4-dihydroquinolin-4-one (8.17 g, 40 mmol) in glacial acetic acid (120 mL).
-
Add N-bromosuccinimide (7.83 g, 44 mmol) to the suspension in one portion.
-
Heat the reaction mixture to 80-90 °C with stirring. The suspension should dissolve to form a clear solution, which then gradually forms a new precipitate as the product is formed.
-
Maintain the temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is no longer acidic, then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-bromo-1-methyl-6-nitro-1,4-dihydroquinolin-4-one. The typical yield is 80-90%.
Expert Insights
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Regioselectivity: The C-3 position is the kinetic site of halogenation for quinolin-4-ones. Using a slight excess of NBS ensures complete conversion without significant over-bromination under these conditions.[4]
-
Solvent Choice: Acetic acid is an ideal solvent as it readily dissolves the reactants upon heating and allows for the product to precipitate upon cooling, simplifying the isolation procedure.
Part 4: Reduction of the Nitro Group
Principle: Chemoselective Reduction
The final step is the reduction of the aromatic nitro group to a primary amine. A key challenge is to perform this transformation without affecting the bromine substituent or the quinolone core. Stannous chloride (tin(II) chloride) dihydrate in a protic solvent like ethanol is an excellent reagent for this purpose. It is a mild reducing agent that shows high chemoselectivity for nitro groups in the presence of reducible halides and other functional groups.[5]
Experimental Protocol
Materials & Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-1-methyl-6-nitro-1,4-dihydroquinolin-4-one | C₁₀H₇BrN₂O₃ | 283.08 | 8.5 g | 30 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 33.8 g | 150 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 3-bromo-1-methyl-6-nitro-1,4-dihydroquinolin-4-one (8.5 g, 30 mmol) in ethanol (200 mL).
-
Add tin(II) chloride dihydrate (33.8 g, 150 mmol, 5 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The reaction is typically complete in 2-4 hours. Monitor by TLC for the disappearance of the starting material.[6]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
To the resulting slurry, add ethyl acetate (200 mL) and saturated sodium bicarbonate solution (~250 mL) carefully in portions until the pH of the aqueous layer is ~8. Caution: CO₂ evolution will occur.
-
A thick white precipitate of tin salts will form. Stir the biphasic mixture vigorously for 30 minutes.
-
Filter the entire mixture through a pad of celite to remove the insoluble tin salts. Wash the celite pad thoroughly with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one as a solid. The typical yield is 70-85%.
Expert Insights
-
Mechanism & Stoichiometry: The reduction of a nitro group to an amine by SnCl₂ is a six-electron process. A significant excess of the reducing agent is used to ensure the reaction goes to completion.
-
Workup is Key: The most critical part of this procedure is the workup. Careful neutralization with a base is necessary to precipitate the tin hydroxides, which can then be removed by filtration through celite. Failure to remove these salts will complicate the final purification.[6]
Figure 2: Workflow for Nitro Reduction and Workup. A logical flow for the final conversion and purification step.
Conclusion
This guide details a robust and reproducible four-step synthesis for 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one. By leveraging established and reliable transformations—the Gould-Jacobs reaction, N-methylation, electrophilic bromination, and chemoselective nitro reduction—this valuable synthetic intermediate can be prepared in good overall yield. The provided protocols, coupled with expert insights into the causality and validation of each step, offer researchers a clear pathway to accessing this and other similarly substituted quinolin-4-one derivatives for applications in medicinal chemistry and drug discovery.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Available at: [Link]
-
Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). ResearchGate. Available at: [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. Available at: [Link]
-
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. OPhCJ. Available at: [Link]
-
Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice. PMC. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
-
(PDF) 4-Hydroxy-2-quinolones. 110. Bromination of 1-R-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylic acid anilides. ResearchGate. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]


